N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H22FNO It is characterized by the presence of a cyclopropyl group attached to a 4-fluorophenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced by reacting 4-fluorophenylmagnesium bromide with cyclopropylmethyl bromide under Grignard reaction conditions.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)cyclohexanecarboxamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)cyclohexanecarboxamide
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H22FNO. This compound features a cyclopropyl group linked to a 4-fluorophenyl ring and is further connected to a cyclohexanecarboxamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.
The compound has notable chemical characteristics that influence its biological activity:
- Molecular Weight : 275.36 g/mol
- Molecular Formula : C17H22FNO
- CAS Number : 1049388-97-7
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The cyclopropyl and fluorophenyl groups enhance its binding affinity to various biological targets, potentially modulating their activity. This mechanism can lead to diverse pharmacological effects, including analgesic and anti-inflammatory properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds related to this compound. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells . This suggests that such compounds could be developed into targeted cancer therapies.
Anti-inflammatory Properties
The compound's structural features may confer anti-inflammatory properties. Research indicates that similar cyclopropane derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group is believed to enhance metabolic stability and reduce off-target effects, while the fluorophenyl moiety may improve receptor selectivity .
Study 1: Antiproliferative Activity
A study published in 2023 evaluated various derivatives of cyclopropane carboxamides for their antiproliferative activity against cancer cell lines. The results demonstrated that certain modifications to the cyclopropane structure significantly increased potency against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 5.2 |
Compound B | HCT116 | 3.8 |
This compound | U937 | 4.5 |
Study 2: Inhibition of Inflammatory Responses
Another study investigated the anti-inflammatory effects of similar compounds in vitro. The results indicated that these compounds could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCTOWOKUNFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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